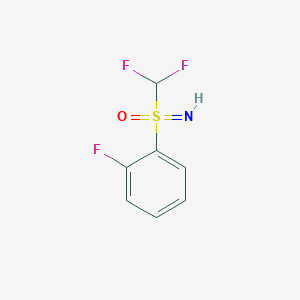

Difluoromethyl-(2-fluorophenyl)-imino-oxo-lambda6-sulfane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

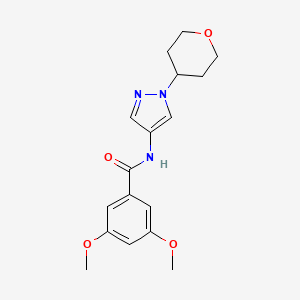

“Difluoromethyl-(2-fluorophenyl)-imino-oxo-lambda6-sulfane” is a complex organic compound. The “difluoromethyl” part suggests the presence of a -CF2H group. The “(2-fluorophenyl)” part indicates a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached to the second carbon in the ring. The “imino-oxo” part could refer to a nitrogen double-bonded to an oxygen. The “lambda6-sulfane” part is less clear, but it might refer to a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) could be used to determine the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups present. For example, the difluoromethyl group could potentially undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. These could include its melting and boiling points, solubility, stability, and reactivity .科学的研究の応用

Material Science Applications

UV-Degradable Fluorinated Materials : A study by Wang et al. (2020) demonstrated the use of tetrafluoro-λ6-sulfanyl as a bridging group for bonding perfluoroalkyl to phenylene, creating materials with good ultraviolet light degradation properties. The incorporation of –SF4– increases the shielding effect and reduces the surface energy of materials, making them environmentally friendly due to their UV-degradability. This application is pivotal in developing coatings and films with enhanced environmental compatibility and performance in material science (Wang et al., 2020).

Synthetic Chemistry Applications

Synthesis of Sulfur(VI) Fluorides : Zhou et al. (2018) described the synthesis and application of a crystalline, shelf-stable reagent for the synthesis of sulfur(VI) fluorides. This demonstrates the compound's utility in synthesizing a diverse array of aryl fluorosulfates and sulfamoyl fluorides, showcasing its significance in synthetic chemistry for creating highly functionalized sulfur(VI) fluorides under mild conditions (Zhou et al., 2018).

Kinetic Investigation on Hydrolysis : The hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles, including compounds structurally similar to Difluoromethyl-(2-fluorophenyl)-imino-oxo-lambda6-sulfane, was investigated by Dong et al. (2001). This study provided insights into the reaction mechanisms and kinetics of such compounds in various solvents, contributing valuable information on their stability and reactivity (Dong et al., 2001).

Environmental Science Applications

Degradation of Polyfluoroalkyl Chemicals : Liu and Mejia Avendaño (2013) reviewed microbial degradation of polyfluoroalkyl chemicals in the environment. While not directly about Difluoromethyl-(2-fluorophenyl)-imino-oxo-lambda6-sulfane, this review highlights the environmental fate and degradation pathways of structurally complex fluorinated compounds, providing context on how such compounds might behave in environmental settings (Liu & Mejia Avendaño, 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

difluoromethyl-(2-fluorophenyl)-imino-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NOS/c8-5-3-1-2-4-6(5)13(11,12)7(9)10/h1-4,7,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICJHOKYDLNPPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=N)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoromethyl-(2-fluorophenyl)-imino-oxo-lambda6-sulfane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2581194.png)

![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate](/img/structure/B2581199.png)

![5-[3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl]-1,2,5-dithiazepane](/img/structure/B2581207.png)

![(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide](/img/structure/B2581208.png)

![N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2581209.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2581212.png)

![N-(3-chloro-2-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2581214.png)

![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2581215.png)